molecular formula C10H12O4 B13031365 Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B13031365
M. Wt: 196.20 g/mol
InChI Key: LCLPSKWGHGYRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of cyclobutanone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential changes and activation of caspase-3 . These molecular events result in programmed cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-cyclobutyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H14O4
  • Molecular Weight : 198.22 g/mol
  • IUPAC Name : this compound

The compound features a furan ring fused with a cyclobutane moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of dihydrofuran compounds exhibit promising antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 mg/mL to 0.06 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.004Enterobacter cloacae
Compound B0.008Staphylococcus aureus
Compound C0.015Escherichia coli

Anti-cancer Activity

This compound has been investigated for its potential anti-cancer properties. Similar compounds have shown efficacy as fatty acid synthase (FASN) inhibitors, which are crucial in cancer metabolism. Inhibition of FASN leads to reduced lipid synthesis in cancer cells, thereby impairing their growth and proliferation .

A notable study demonstrated that a structural analog significantly decreased cell viability in various cancer cell lines by inducing apoptosis and disrupting mitochondrial function.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Key Enzymes : Compounds with similar structures inhibit enzymes involved in fatty acid metabolism.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis in cancer cells.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function has been noted in studies involving related compounds.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial activity of various dihydrofuran derivatives against clinical isolates.
    • Results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ampicillin.
  • Cancer Cell Line Analysis :
    • A series of experiments were conducted using human breast cancer cell lines treated with this compound.
    • Findings revealed significant reductions in cell viability and alterations in apoptotic markers.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-cyclobutyl-4-oxofuran-3-carboxylate

InChI

InChI=1S/C10H12O4/c1-13-10(12)8-7(11)5-14-9(8)6-3-2-4-6/h6H,2-5H2,1H3

InChI Key

LCLPSKWGHGYRSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OCC1=O)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.